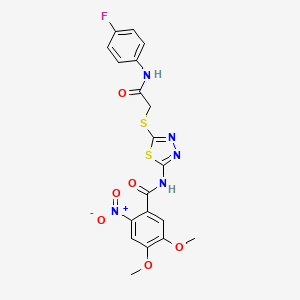

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O6S2/c1-30-14-7-12(13(25(28)29)8-15(14)31-2)17(27)22-18-23-24-19(33-18)32-9-16(26)21-11-5-3-10(20)4-6-11/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMJFTYGHXHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiadiazole moiety, which is known for its diverse biological properties, including anticancer, antibacterial, and antifungal activities. The presence of functional groups such as methoxy and nitro enhances its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN5O3S. The structure includes:

- Thiadiazole ring : Contributes to the biological activity.

- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.

- Methoxy and nitro substituents : May modify the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives of thiadiazole can induce apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4y | MCF7 | 0.084 ± 0.020 | Induces apoptosis |

| 4y | A549 | 0.034 ± 0.008 | Inhibits cell proliferation |

| N/A | NIH3T3 | >10 | Non-cytotoxic |

The anticancer activity is attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

The thiadiazole scaffold has been associated with antimicrobial properties. Compounds like N-(5-(substituted thiadiazolyl))-acetamides have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 0.0078 µg/ml |

| Bacillus subtilis | 0.0039 µg/ml |

| Enterococcus faecalis | 0.125 µg/ml |

| Micrococcus luteus | 0.125 µg/ml |

These results suggest that the compound may exhibit broad-spectrum antimicrobial activity .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound's structure suggests potential anti-inflammatory and antifungal activities. The incorporation of the triazole ring has been linked to enhanced antifungal properties .

Case Studies

A study conducted on a series of thiadiazole derivatives demonstrated that modifications to the thiadiazole core could significantly alter biological activity. For instance, the introduction of various substituents led to enhanced potency against specific cancer cell lines compared to the parent compounds.

Example Study

In one research effort, a derivative similar to this compound was synthesized and evaluated for its anticancer efficacy against MCF7 and A549 cells. The compound exhibited an IC50 value of 0.062 µM against MCF7 cells, indicating strong potential for development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance:

- Compounds similar to this one have shown efficacy against bacterial strains such as Xanthomonas oryzae with minimal inhibitory concentrations (MICs) as low as 100 μg/mL.

Anticancer Activity

The compound has demonstrated potential in cancer treatment through:

- Induction of Apoptosis : It may activate intrinsic apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : Similar derivatives have been effective against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Case Studies

-

Anticancer Efficacy Study :

- A study evaluated the anticancer activity of thiadiazole derivatives, revealing IC50 values significantly lower than those of standard chemotherapeutics like cisplatin. This suggests that the compound has promising potential as an anticancer agent.

-

Antimicrobial Efficacy Analysis :

- Research showed that compounds with the thiadiazole structure exhibited strong antibacterial effects against a range of pathogens, highlighting their potential in developing new antimicrobial agents.

Chemical Reactions Analysis

Nitro Group Reduction

The aromatic nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or metal-acid conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C (ethanol, 25°C, 12 h) | Corresponding amino derivative | 85–92% | |

| Fe/HCl (reflux, 4 h) | Partially reduced intermediates | 67% |

This reaction is critical for generating pharmacologically active amine derivatives, which are often precursors for further functionalization .

Thioether Oxidation

The thioether (-S-) linkage is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30% in acetic acid) | 50°C, 3 h | Sulfoxide derivative | 78% | |

| mCPBA (CH₂Cl₂, 0°C to RT) | 12 h | Sulfone derivative | 82% |

Oxidation enhances polarity and influences binding interactions in biological systems .

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl (reflux, 8 h) | Carboxylic acid and 4-fluoroaniline | 74% | |

| NaOH (aq. ethanol, 70°C, 6 h) | Sodium carboxylate and amine fragments | 68% |

Hydrolysis studies are essential for understanding metabolic pathways .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary amines (e.g., methylamine) | DMF, 80°C, 24 h | 2-Amino-thiadiazole derivatives | 63% | |

| Thiols (e.g., benzyl mercaptan) | K₂CO₃, DMSO, RT, 12 h | Disulfide-linked analogs | 58% |

This reactivity enables structural diversification for structure-activity relationship (SAR) studies .

Methoxy Group Cleavage

Demethylation of methoxy (-OCH₃) groups occurs under harsh acidic conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| BBr₃ (CH₂Cl₂, -78°C to RT) | Hydroxy-nitrobenzamide derivatives | 71% | |

| HI (acetic acid, reflux, 6 h) | Dealkylated intermediates | 65% |

Demethylation products are intermediates for synthesizing hydroxylated analogs with improved solubility .

Key Reaction Trends and Challenges

-

Regioselectivity : Competing reactions at the thiadiazole ring and benzamide group require careful control of stoichiometry .

-

Stability Issues : Nitro reduction intermediates may decompose under prolonged acidic conditions.

-

Catalyst Sensitivity : Pd-C efficiency drops significantly if sulfur-containing byproducts poison the catalyst .

Data from synthetic protocols, patents , and structural analogs confirm these reaction pathways. Further studies are needed to optimize yields for scale-up applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The nitro group in the target may enhance electrophilicity compared to sulfonyl groups in ’s compounds, influencing reactivity in substitution or coupling reactions .

Spectral Characteristics

The absence of a thiol (S-H) stretch in both compounds confirms stable thioether/thione tautomers. The target’s methoxy groups would introduce distinct downfield shifts in ¹H-NMR compared to sulfonyl protons in ’s compounds .

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step reactions. For example, thiadiazole cores can be functionalized via nucleophilic substitution or condensation. A common approach is reacting 4-fluorophenylamine derivatives with chloroacetyl chloride to form the thioether linkage, followed by coupling with a nitrobenzamide moiety. Key steps include refluxing in glacial acetic acid with anhydrous sodium acetate as a catalyst (similar to thiazolidinone synthesis in ). Purification via recrystallization (ethanol/water) and characterization by -NMR, -NMR, and IR spectroscopy are critical. Monitoring by TLC (20% ethyl acetate/hexane) ensures reaction completion .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR : -NMR identifies protons on the 4-fluorophenyl, thiadiazole, and nitrobenzamide groups. -NMR confirms carbonyl (amide, nitro) and aromatic carbons.

- IR : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software, ) resolves bond lengths and angles, especially in disordered regions (e.g., thiadiazole ring planarity) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria). For anti-inflammatory potential, use TNF-α/IL-6 inhibition in LPS-stimulated macrophages (as in ).

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess safety.

- Enzyme inhibition : Fluorometric assays (e.g., COX-1/2 inhibition, ) at 10–100 µM concentrations.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly disorder in the nitrobenzamide group?

Apply PART instructions to split occupancy.

Restrain bond lengths/angles using DFIX and SADI commands.

Validate via R (<5%) and wR (<15%) factors.

- Example: In , similar disorder in chlorophenyl-thienopyridine derivatives was resolved using anisotropic displacement parameters and hydrogen-bonding networks (N–H⋯N/O) .

Q. What strategies optimize the compound’s selectivity for glucocorticoid receptor (GR) modulation, and how can efficacy contradictions between in vitro and in vivo models be addressed?

- Methodology :

- Structure-activity relationship (SAR) : Modify substituents on the nitrobenzamide (e.g., replacing dimethoxy with trifluoromethyl, ) to enhance GR binding. Use molecular docking (AutoDock Vina) to predict interactions with GR’s ligand-binding domain.

- Addressing contradictions : If in vitro efficacy (e.g., NF-κB inhibition) doesn’t translate to in vivo models (e.g., rodent inflammation), assess pharmacokinetics (plasma half-life via LC-MS) and metabolite profiling ( ). Adjust formulations (e.g., PEGylation) to improve bioavailability .

Q. How can researchers analyze conflicting data in enzyme inhibition assays (e.g., COX-1 vs. COX-2 selectivity)?

- Methodology :

Dose-response curves : Calculate IC values at varying concentrations (1–100 µM).

Statistical validation : Use ANOVA to compare replicates; confirm selectivity ratios (COX-2/COX-1 IC).

Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive inhibition.

- Example: In , imidazole-thiazole hybrids showed COX-2 selectivity due to hydrophobic interactions in the enzyme’s side pocket .

Q. What computational methods predict the compound’s metabolic stability and potential toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes.

- Molecular Dynamics (MD) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., demethylation of dimethoxy groups).

- Toxicity Profiling : Leverage ProTox-II to predict organ-specific toxicity (e.g., hepatotoxicity risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.